![molecular formula C18H17ClN2O2S B2629694 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea CAS No. 2034351-53-4](/img/structure/B2629694.png)

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

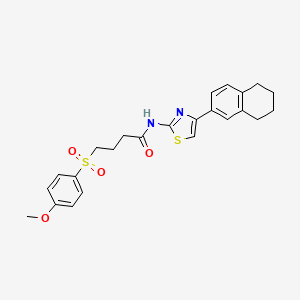

The compound “1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound . This moiety is important in many pharmaceuticals and organic semiconducting materials .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been reported in the literature. One method involves the gold-catalyzed cyclization of 2-alkynyl thioanisoles . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[b]thiophene moiety contributes to the planarity and conjugation of the molecule .Chemical Reactions Analysis

The benzo[b]thiophene moiety can undergo various chemical reactions. For instance, it can participate in cyclization reactions of alkynes . The exact chemical reactions that “1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzo[b]thiophene derivatives are generally soluble in organic solvents like ethanol, acetone, and chloroform, but insoluble in water .Scientific Research Applications

Polymer Solar Cells

Benzo[b]thiophene-based polymers have been used in the development of new active layer materials for polymer solar cells (PSCs). These materials have played a significant role in boosting the power conversion efficiency (PCE) of PSCs .

Photocatalytic Hydrogen Evolution

The sulfone group, which can be found in benzo[b]thiophene, has been shown to act as an electron-output site due to its strong electron-withdrawing ability. This property has been utilized in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution .

Antimicrobial Activity

Compounds containing benzo[b]thiophene have been studied for their potential antimicrobial activity. They have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal species .

Energy Level Control

Benzo[b]thiophene-based polymers have been used to control band gaps and molecular energy levels. This property is particularly useful in the development of photovoltaic materials .

Future Directions

The future research directions could involve exploring the potential applications of this compound in pharmaceuticals and organic semiconducting materials, given the importance of benzo[b]thiophene derivatives in these areas . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action.

properties

IUPAC Name |

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPBADGWAPQZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)

![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)

![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)

![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)

methyl]amino}acetic acid](/img/structure/B2629622.png)

![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)

![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)